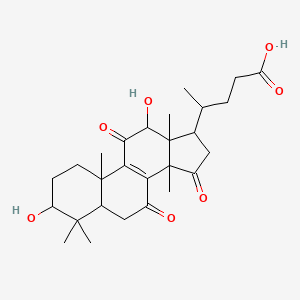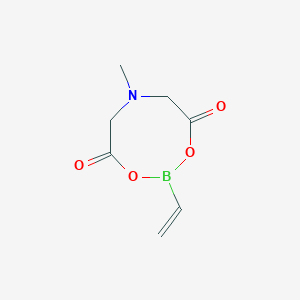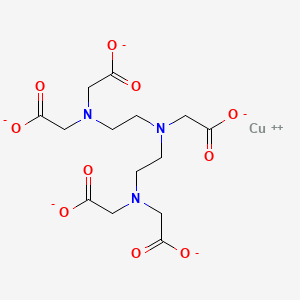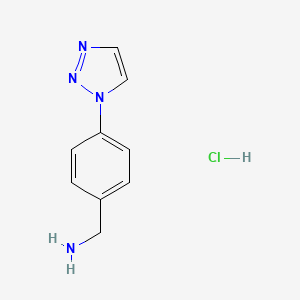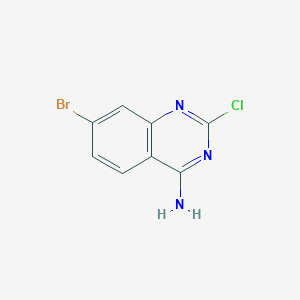![molecular formula C12H14ClN3O2 B3026836 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-75-5](/img/structure/B3026836.png)
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Overview
Description
“(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate” is an organic compound with the molecular formula C12H14ClN3O2 . It is a white crystalline powder with low solubility . This compound has applications in the pharmaceutical field, often used as an intermediate for antiepileptic drugs or sedatives . It can also be used as a synthetic intermediate for pesticides, such as insecticides or herbicides .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves the direct cyclization of an aldehyde intermediate, although the yield of this reaction can be poor due to the enolization of the aldehyde .Molecular Structure Analysis
The molecular structure of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate” consists of a pyrrolopyrimidine core with a chlorine atom at the 4-position and a methyl pivalate group attached to the 7-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include α-alkylation, cyclization, and possibly enolization . The chlorination of carbonyl with phosphorus oxychloride to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
“(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate” is a solid at room temperature . It has a molecular weight of 267.71 Da . The compound is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications
Inhibition of Thymidylate Synthase
The compound shows promise as an antitumor agent, primarily targeting thymidylate synthase rather than purine synthesis. This highlights its potential in cancer research and treatment strategies (Taylor et al., 1992).
Synthesis of Functionalized Pyrimidines
Pivalic acid is used to facilitate the synthesis of functionalized pyrimidines, including those related to the (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate. This process is integral in studying structure-activity relationships of these compounds (Maddess & Carter, 2012).
Antiproliferative and Antiviral Activity
This compound is involved in the synthesis of various derivatives that have demonstrated antiproliferative and antiviral activities. These derivatives are significant in the development of new therapeutic agents for viral infections and cancer (Pudlo et al., 1990).
Interaction with Glycine Esters
Studies on the interaction of related pyrrolo[2,3-d]pyrimidine compounds with glycine esters have contributed to the development of novel derivatives with potential biological activity. This research is crucial in expanding the chemical diversity and therapeutic potential of these compounds (Zinchenko et al., 2018).
Synthesis of Nucleoside Analogues
Research has focused on synthesizing nucleoside analogues using the pyrrolo[2,3-d]pyrimidine framework. These analogues are essential in the study of biochemical processes and the development of antiviral and anticancer drugs (Hinshaw et al., 1969).
Safety And Hazards
properties
IUPAC Name |
(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)11(17)18-7-16-5-4-8-9(13)14-6-15-10(8)16/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPDTZKIIYSQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CC2=C1N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127509 | |
| Record name | Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate | |
CAS RN |
1146629-75-5 | |
| Record name | Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146629-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

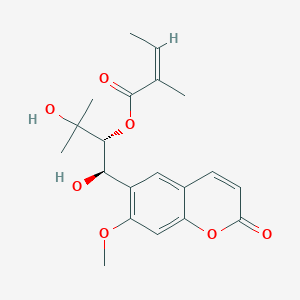
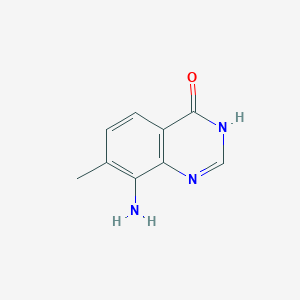
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)
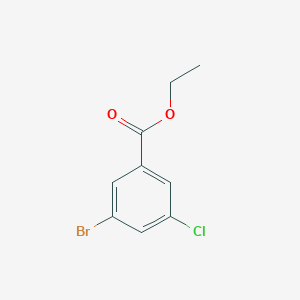
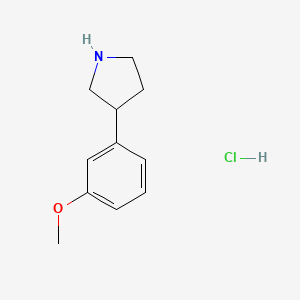
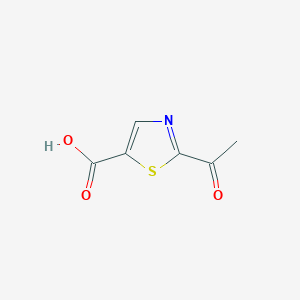
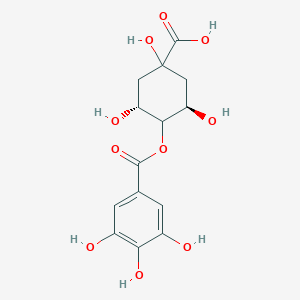
![methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B3026768.png)
![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)
